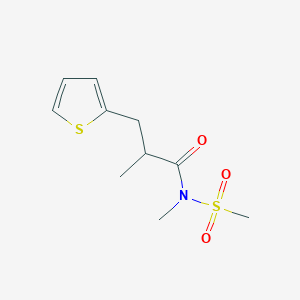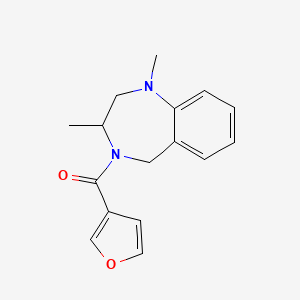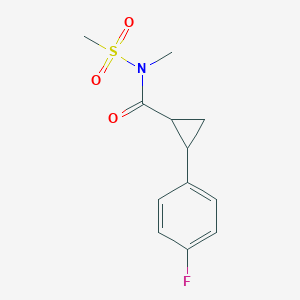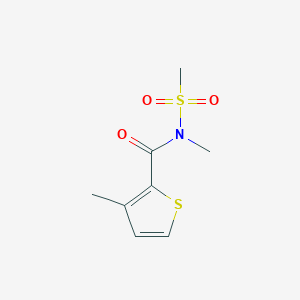
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide, also known as DMSTC, is a chemical compound that has gained attention in scientific research due to its unique properties. DMSTC is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure. It has been synthesized by various methods and has been studied for its potential applications in different fields, including medicine and material science.
Wirkmechanismus
The mechanism of action of N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have potent anti-cancer activity, which makes it a promising candidate for further studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that this compound is not very soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored in the study of N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are targeted by this compound. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of this compound in the synthesis of new materials with unique properties can also be explored. Overall, the study of this compound has the potential to lead to new discoveries and applications in different fields of scientific research.
Synthesemethoden
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide can be synthesized by several methods, including the reaction of 2-aminothiophene with dimethylsulfoxide and methyl iodide under basic conditions. Another method involves the reaction of 2-thiocyanatothiophene with dimethylsulfide and methylamine. The yield and purity of this compound can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has been studied for its potential applications in different fields of scientific research. In material science, this compound has been used as a precursor for the synthesis of conductive polymers, which have applications in electronic devices and sensors. In medicine, this compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-6-4-5-13-7(6)8(10)9(2)14(3,11)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJQJZFJEJIUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
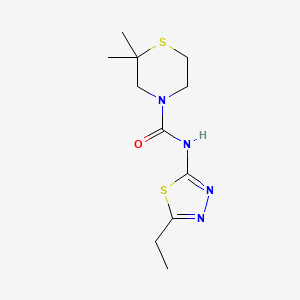
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
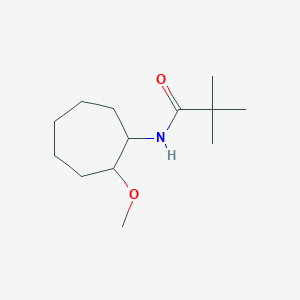

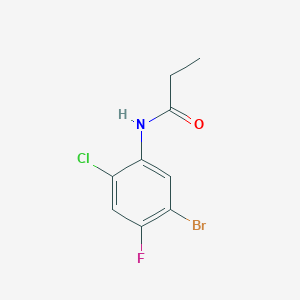
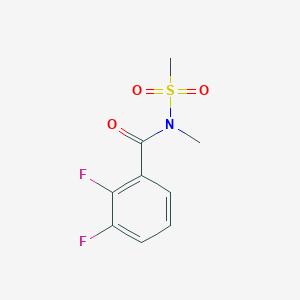
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)

